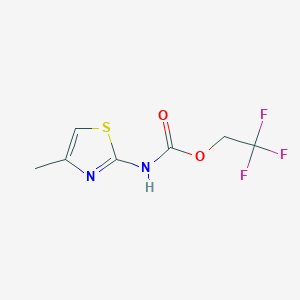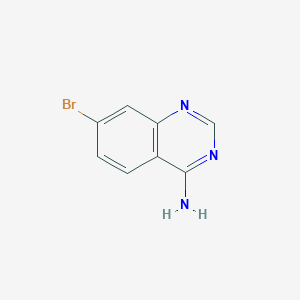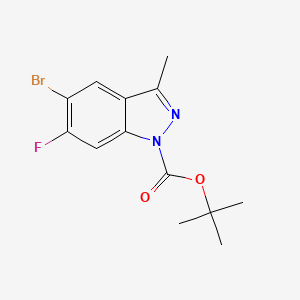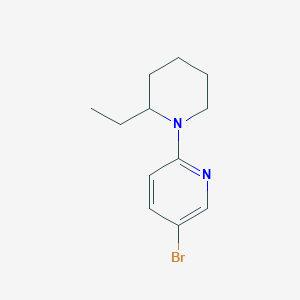
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
描述
“2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate” is a chemical compound with the molecular formula C7H7F3N2O2S. It has a molecular weight of 240.20 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a carbamate group attached to a trifluoroethyl group and a 4-methyl-1,3-thiazol-2-yl group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC, etc .The storage temperature is room temperature . Other physical and chemical properties such as boiling point are not specified .
科学研究应用
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate has been used in a variety of scientific research applications. It has been used as a catalyst in a number of reactions, such as the reaction of epoxides with alcohols or the reaction of carboxylic acids with alcohols. It has also been used as an intermediate in the synthesis of other compounds, such as the synthesis of 1,3-dithiolanes. In addition, this compound has been used to study the effects of trifluoroethyl esters on enzyme activity, as well as the effects of trifluoroethyl esters on the activity of certain proteins.
作用机制
Target of Action
Compounds with a similar structure, such as those containing a thiazole ring, have been found to exhibit diverse biological activities .
Mode of Action
It is known that molecules with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Thiazole derivatives have been found to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
实验室实验的优点和局限性
The use of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate in lab experiments has a number of advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and can be used in a variety of reactions. Additionally, it is relatively stable, and can be stored for long periods of time without degrading. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to use in certain reactions. Additionally, it is not very stable in the presence of acids or bases, which can limit its use in certain reactions.
未来方向
There are a number of possible future directions for the use of 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate. One possibility is to use it in the synthesis of more complex molecules, such as peptides or proteins. Additionally, it could be used in the study of enzyme activity, as well as the study of protein-protein interactions. Additionally, it could be used in the study of drug-target interactions, as well as the study of drug metabolism. Finally, it could be used in the study of the effects of trifluoroethyl esters on the activity of certain proteins.
安全和危害
生化分析
Biochemical Properties
2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the trifluoroethyl group can form hydrogen bonds with amino acid residues in enzymes, potentially inhibiting or activating their function. The thiazole ring is known to interact with biomolecules involved in metabolic pathways, such as those related to energy production and neurotransmitter synthesis .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, it can affect the expression of genes involved in metabolic processes, potentially altering cellular energy balance and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The trifluoroethyl group can form hydrogen bonds with enzyme active sites, leading to inhibition or activation of enzymatic activity. The thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability. These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in energy production, neurotransmitter synthesis, and other essential cellular processes. The compound can influence metabolic flux and alter metabolite levels, leading to changes in cellular energy balance and overall metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential side effects, as it may concentrate in specific tissues or organs .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of the compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular distribution .
属性
IUPAC Name |
2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O2S/c1-4-2-15-5(11-4)12-6(13)14-3-7(8,9)10/h2H,3H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLRQPBJFHTAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[Benzyl(methyl)amino]-N'-hydroxybenzenecarboximidamide](/img/structure/B1527811.png)


![Methyl 5-bromobenzo[d]thiazole-2-carboxylate](/img/structure/B1527815.png)

![6-Bromobenzo[d]thiazole-2-carboxylic acid](/img/structure/B1527817.png)


amino]-1-ethanol](/img/structure/B1527821.png)



